Cas no 2329232-33-7 (N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a pyrimidine-oxazole hybrid structure. This molecule exhibits potential utility in agrochemical and pharmaceutical research due to its unique scaffold, which combines methoxy and dimethyl substitutions on the pyrimidine ring with a dimethyloxazole carboxamide moiety. The structural arrangement may confer stability and selective binding properties, making it a candidate for further investigation in enzyme inhibition or receptor modulation. Its synthetic versatility allows for derivatization, enabling fine-tuning of physicochemical properties for targeted applications. The compound's defined molecular architecture supports reproducible synthesis and characterization, facilitating research in medicinal chemistry and crop protection.
N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide structure
2329232-33-7 structure
Product Name:N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
CAS No:2329232-33-7
MF:C13H16N4O3
MW:276.291142463684
CID:5331848
Update Time:2025-06-09

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethylisoxazole-4-carboxamide
    • N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
    • Inchi: 1S/C13H16N4O3/c1-6-10(9(4)20-17-6)12(18)16-11-7(2)14-13(19-5)15-8(11)3/h1-5H3,(H,16,18)
    • InChI Key: NDEGJEFDBOZCGQ-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(C)=N1)C(NC1=C(C)N=C(N=C1C)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 343
  • XLogP3: 1.4
  • Topological Polar Surface Area: 90.1

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide Pricemore >>

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Additional information on N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Introduction to N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS No. 2329232-33-7)

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, identified by its CAS number 2329232-33-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly its 2-methoxy-4,6-dimethylpyrimidin-5-yl substituent and the 3,5-dimethyl-1,2-oxazole-4-carboxamide moiety, contribute to its distinctive chemical properties and biological functions.

The compound's molecular structure incorporates several key functional groups that make it a valuable candidate for further investigation in drug discovery and medicinal chemistry. The presence of a methoxy group at the 2-position of the pyrimidine ring enhances its solubility and metabolic stability, while the dimethyl substitution at the 4 and 6 positions provides additional steric and electronic modulation. The oxazole ring in the carboxamide moiety introduces a heterocyclic framework that is known to exhibit significant bioactivity in various biological systems.

In recent years, there has been growing interest in developing novel compounds with pyrimidine cores due to their well-documented roles in inhibiting key enzymes and pathways involved in diseases such as cancer, inflammation, and infectious disorders. The synthesis of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide represents an important step forward in this direction. Researchers have leveraged advanced synthetic methodologies to construct this molecule with high precision, ensuring that its structural integrity is maintained throughout the preparation process.

The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Preliminary investigations suggest that it exhibits potent inhibitory activity against certain enzymes that are implicated in tumor progression and metastasis. Specifically, the 2-methoxy-4,6-dimethylpyrimidin-5-yl group appears to play a crucial role in modulating the binding affinity of the compound to its target proteins. This observation aligns with previous findings that highlight the importance of pyrimidine derivatives in developing small-molecule inhibitors for therapeutic purposes.

3,5-dimethyl-1,2-oxazole-4-carboxamide moiety contributes to the compound's bioactivity by providing a scaffold that can interact with specific amino acid residues in protein targets. This interaction is thought to disrupt normal enzymatic functions, thereby leading to a therapeutic effect. The dimethyl groups at positions 3 and 5 enhance the compound's hydrophobicity, which can improve its membrane permeability and oral bioavailability—a critical factor for drug development. 2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide to its target proteins with remarkable accuracy. These studies have provided valuable insights into how the compound interacts with key enzymes such as kinases and phosphodiesterases. By understanding these interactions at a molecular level, scientists can design analogs of this compound that are even more potent and selective. 2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,5-dimethyl-1,2-o
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